

Application Note: Comprehensive Analytical Characterization of 1-(4-isopropylcyclohexyl)ethanol

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Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B1617246

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-(4-isopropylcyclohexyl)ethanol** is a fragrance ingredient with a floral, muguet scent.^[1] It is used in various consumer products and is synthesized from cumene through a two-step process involving Friedel-Crafts acylation and subsequent hydrogenation.^{[1][2]} As with any chemical substance used in commercial applications, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. This document outlines detailed protocols for the characterization of **1-(4-isopropylcyclohexyl)ethanol** using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-isopropylcyclohexyl)ethanol** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂ O	[2][3]
Molecular Weight	170.29 g/mol	[2][3]
CAS Number	63767-86-2	[2]
Appearance	Clear to pale yellow liquid	[1]
Boiling Point	Approx. 240 °C	[2]
Density	Approx. 0.888 g/cm ³	[2]
LogP	3.544 (estimated)	[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for determining the purity of **1-(4-isopropylcyclohexyl)ethanol** and identifying any impurities from the synthesis process.

Experimental Protocol

a) Sample Preparation:

- Prepare a 1000 ppm stock solution of the **1-(4-isopropylcyclohexyl)ethanol** reference standard in ethanol.
- Prepare the sample for analysis by diluting it to a final concentration of 10 ppm in ethanol.
- Vortex the solution for 30 seconds to ensure homogeneity.

b) Instrumentation:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.[4]

- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

c) GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 50:1
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C[5]
- Quadrupole Temperature: 150 °C[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40-400 amu.

Data Presentation

The expected retention time and major mass fragments for **1-(4-isopropylcyclohexyl)ethanol** are summarized in Table 2. The fragmentation pattern is predicted based on typical alcohol fragmentation.

Analyte	Expected Retention Time (min)	Key Mass Fragments (m/z)
1-(4-isopropylcyclohexyl)ethanol	~12.5	155 (M-CH ₃), 127 (M-C ₃ H ₇), 111, 83, 55, 43

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for unambiguous structure confirmation of **1-(4-isopropylcyclohexyl)ethanol**.

Experimental Protocol

a) Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[6\]](#)
- Transfer the solution to a 5 mm NMR tube.

b) Instrumentation:

- Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
- Probes: 5 mm broadband probe.

c) NMR Parameters:

- ¹H NMR:
 - Frequency: 500 MHz
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s

- Pulse Width: 30°
- ¹³C NMR:
 - Frequency: 125 MHz
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Pulse Program: Proton-decoupled.

Data Presentation

The predicted ¹H and ¹³C NMR chemical shifts for **1-(4-isopropylcyclohexyl)ethanol** are presented in Tables 3 and 4, respectively. These are estimated values based on the known spectra of similar structures like ethanol and cyclohexyl derivatives.^{[6][7]}

Table 3: Predicted ¹H NMR Data for **1-(4-isopropylcyclohexyl)ethanol** in CDCl₃

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.6	m	1H	CH-OH
~1.8	m	1H	CH-CH(CH ₃) ₂
~1.6	m	4H	Cyclohexyl CH ₂
~1.2	d	3H	CH ₃ -CH(OH)
~1.0	m	4H	Cyclohexyl CH ₂
~0.9	d	6H	(CH ₃) ₂ -CH

| ~1.5 | br s | 1H | OH |

Table 4: Predicted ¹³C NMR Data for **1-(4-isopropylcyclohexyl)ethanol** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~70	CH-OH
~47	Cyclohexyl CH
~40	CH-CH(CH ₃) ₂
~32	Cyclohexyl CH ₂
~28	Cyclohexyl CH ₂
~23	CH ₃ -CH(OH)

| ~20 | (CH₃)₂-CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-(4-isopropylcyclohexyl)ethanol**, the key functional groups are the hydroxyl (-OH) group and the alkyl (C-H) groups.

Experimental Protocol

a) Sample Preparation:

- For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

b) Instrumentation:

- Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
- Detector: DTGS (Deuterated Triglycine Sulfate).

c) IR Parameters:

- Scan Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹

- Number of Scans: 16

Data Presentation

The characteristic IR absorption bands for **1-(4-isopropylcyclohexyl)ethanol** are listed in Table 5. These are based on typical frequencies for alcohols and alkanes.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
2960 - 2850	Strong	C-H stretch (sp ³ hybridized)
1470 - 1450	Medium	C-H bend (CH ₂)
1385 - 1365	Medium	C-H bend (CH ₃)
1150 - 1050	Strong	C-O stretch (secondary alcohol)

Workflow and Diagrams

The overall workflow for the analytical characterization of **1-(4-isopropylcyclohexyl)ethanol** is depicted in the following diagram.

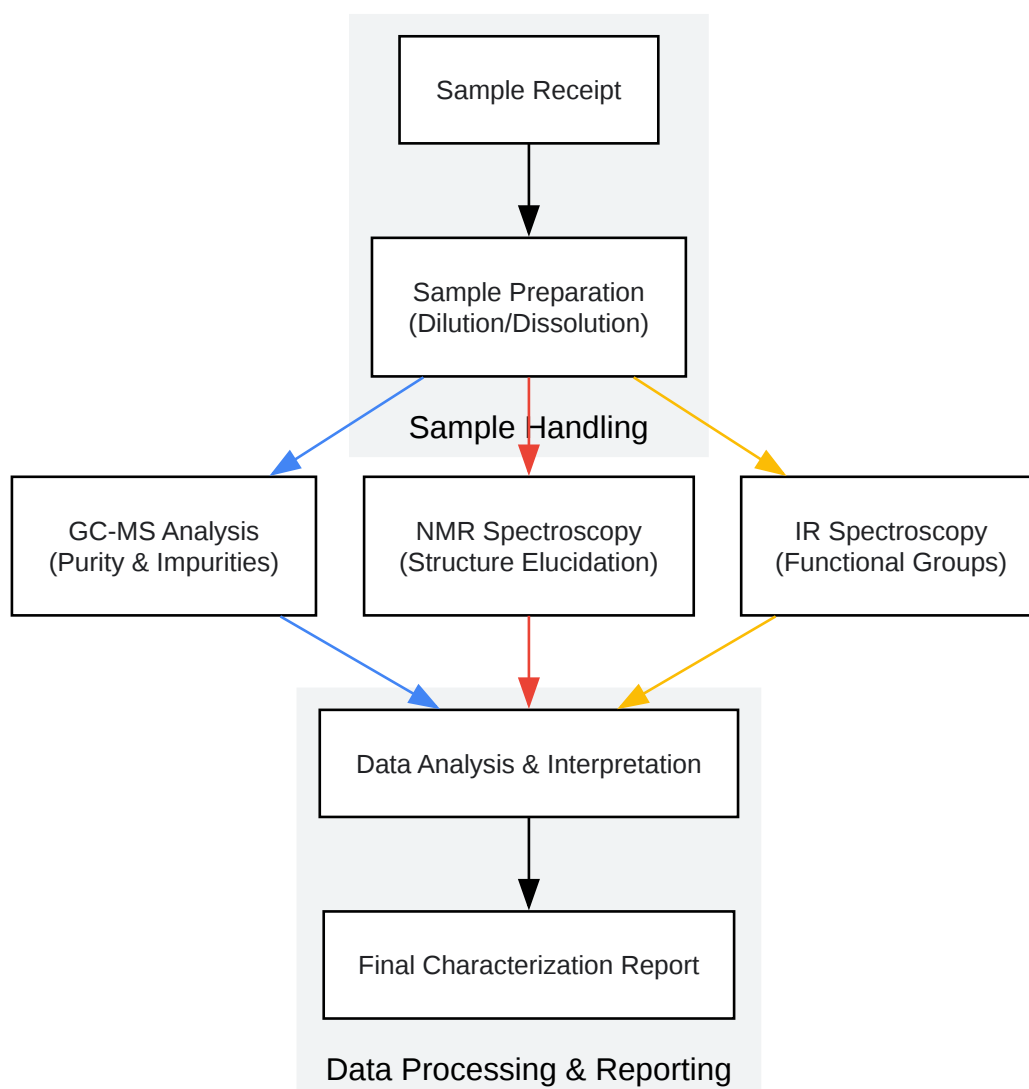


Figure 1: Analytical Workflow for 1-(4-isopropylcyclohexyl)ethanol Characterization

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Caption: Analytical Workflow for Characterization.

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